Bienvenue dans la boutique en ligne BenchChem!

Enduracididine

Antimicrobial Resistance Teixobactin Analogues Structure-Activity Relationship

Enduracididine (CAS 21209-39-2) is the non-proteinogenic cyclic guanidine amino acid that defines the antibacterial pharmacophore of teixobactin, enduracidin, and mannopeptimycin. SAR studies confirm that replacing its conformationally rigid residue with flexible Arg causes a ~10-fold drop in potency against MRSA/VRE. For synthesis of native probes or SAR benchmark panels, procure this rare building block to establish definitive structure-activity relationships and avoid functional ambiguities introduced by linear isosteres.

Molecular Formula C6H12N4O2
Molecular Weight 172.19 g/mol
CAS No. 21209-39-2
Cat. No. B8820190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnduracididine
CAS21209-39-2
Molecular FormulaC6H12N4O2
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC1C(NC(=N1)N)CC(C(=O)O)N
InChIInChI=1S/C6H12N4O2/c7-4(5(11)12)1-3-2-9-6(8)10-3/h3-4H,1-2,7H2,(H,11,12)(H3,8,9,10)/t3-,4+/m1/s1
InChIKeyVFXRPXBQCNHQRQ-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enduracididine CAS 21209-39-2: A Critical Non-Proteinogenic Amino Acid for Next-Generation Antibiotic Development


Enduracididine (CAS 21209-39-2), a non-proteinogenic α-amino acid and a cyclic analogue of arginine, is a fundamental building block for a class of potent peptide antibiotics, including teixobactin, enduracidin, and mannopeptimycin [1]. Characterized by a unique cyclic guanidine moiety that imposes conformational rigidity, its incorporation into antimicrobial peptides is directly linked to potent activity against multi-drug-resistant Gram-positive pathogens such as MRSA and VRE [1][2]. Due to its structural novelty and the synthetic challenge it presents, enduracididine remains a key differentiator in the design of novel antimicrobials, driving significant research into its synthesis, biosynthesis, and the structure-activity relationships of its analogues [3].

Enduracididine: Why Simple Analogues Like Arginine or Lysine Are Inadequate Substitutes in Potency-Critical Research


Generic substitution of the enduracididine residue with readily available, structurally similar cationic amino acids like arginine (Arg) or lysine (Lys) is not a benign exchange. Quantitative structure-activity relationship (SAR) studies in the teixobactin scaffold have unequivocally shown that replacing L-allo-enduracididine with arginine results in a significant, approximately 10-fold reduction in antibacterial potency [1]. While the guanidinium group of arginine is a logical isostere, the critical conformational constraint imposed by enduracididine's cyclic structure is lost, which directly compromises target binding and biological activity [1]. The data presented below detail these quantifiable differences, establishing that enduracididine's unique architecture is not merely a structural curiosity but a key determinant of pharmacological performance that cannot be replicated by its simpler, linear counterparts [1][2].

Quantitative Comparator Analysis: Enduracididine Versus Alternative Building Blocks in Antimicrobial Peptide SAR


Potency Deficit of Arginine-Substituted Analogues: A ~10-Fold Reduction in Antibacterial Activity

Direct substitution of the L-allo-enduracididine residue in teixobactin with arginine (Arg10-teixobactin) leads to a substantial loss of antibacterial potency. This substitution is widely used as a practical, albeit less active, comparator. Quantitative data show that Arg10-teixobactin is approximately 1 order of magnitude (10-fold) less active than the parent compound containing L-allo-enduracididine [1]. This finding underscores that the conformational rigidity of enduracididine's cyclic guanidine group is critical for optimal target engagement, a feature not provided by the flexible side chain of arginine.

Antimicrobial Resistance Teixobactin Analogues Structure-Activity Relationship

MIC Comparison: Leu10- and Ile10-Teixobactin Analogues Match Native Potency, Eliminating Need for Enduracididine for Certain SAR Studies

While the loss of activity with Arg and Lys substitutions validates enduracididine's unique role, recent studies demonstrate that non-polar isosteres like leucine (Leu) and isoleucine (Ile) can surprisingly recapitulate native potency. Leu10-teixobactin and Ile10-teixobactin analogues exhibited an MIC of 0.25 μg/mL against MRSA ATCC 33591, a value identical to that of natural teixobactin which contains L-allo-enduracididine [1]. This critical finding reveals that enduracididine is not universally essential for high potency, thereby informing a strategic, context-dependent decision-making process for analogue design and procurement.

Antimicrobial Resistance Teixobactin Analogues Minimum Inhibitory Concentration

Synthetic Accessibility: Enduracididine's Low Yield and Commercial Unavailability Drive Need for Robust Synthesis and Biosynthesis Research

The primary limitation of enduracididine is its synthetic inaccessibility, a direct consequence of its complex cyclic guanidine structure. The total synthesis of teixobactin, which incorporates enduracididine, is laborious, with overall yields reported as low as 3.3% [1]. This is a stark contrast to analogues synthesized with commercially available residues like leucine or isoleucine, which can be produced using rapid microwave-assisted couplings (10 min per amino acid) and achieve overall yields of 10-24% [1]. Furthermore, enduracididine itself is not commercially available, and its de novo chemical synthesis requires multi-step processes, with the most efficient route reported as a 10-step synthesis with a 31% overall yield and >50:1 diastereoselectivity [2]. This substantial synthetic bottleneck is a key differentiator, making enduracididine a high-value, low-availability reagent that necessitates specialized synthetic expertise or biosynthetic approaches.

Peptide Synthesis Chemical Biology Biosynthesis

Enzymatic Biosynthesis as a Viable Alternative: MppP, MppQ, and MppR Pathway Defines a Route from L-Arg to L-Enduracididine

Given the significant synthetic challenges associated with enduracididine, its biosynthetic pathway has emerged as a strategically important alternative production method. In mannopeptimycin-producing strains like *Streptomyces wadayamensis*, L-enduracididine is produced from L-arginine through the sequential action of three enzymes: MppP, MppQ, and MppR [1]. MppP, a pyridoxal 5′-phosphate (PLP)-dependent enzyme, catalyzes the initial oxidation of L-Arg to a mixture of 2-oxo-4-hydroxy-5-guanidinovaleric acid and 2-oxo-5-guanidinovaleric acid in a 1.7:1 ratio [2]. Subsequent steps catalyzed by MppQ (a predicted aminotransferase) and MppR (an acetoacetate decarboxylase-like enzyme) complete the conversion to L-enduracididine [1][3]. This pathway offers a potential enzymatic or chemoenzymatic route to enduracididine, circumventing the low-yielding and complex chemical synthesis that currently limits its availability.

Biosynthesis Enzymology Chemoenzymatic Synthesis

Synergistic Potential: Leu10-Teixobactin Potentiates β-Lactam Activity, a Trait Not Attributed to Enduracididine-Containing Natural Product

While not a direct comparator of the enduracididine building block itself, the unexpected biological properties of its simplified analogues provide crucial context for procurement decisions. The Leu10-teixobactin analogue, which lacks enduracididine, has demonstrated significant synergistic potential when combined with the β-lactam antibiotic cefepime against MRSA strains. In time-kill assays, this combination achieved a >2.0-log10 CFU decrease compared to monotherapy at 24 hours [1]. This synergistic activity, which enhances the efficacy of existing antibiotics, is a novel and desirable pharmacological attribute that has not been reported for the natural enduracididine-containing teixobactin. This evidence highlights that while enduracididine imparts high potency, its analogues can unlock different and potentially valuable therapeutic avenues.

Antimicrobial Synergy Teixobactin Analogues MRSA

Defined Application Scenarios for Enduracididine (CAS 21209-39-2) Based on Quantitative Evidence


Scenario 1: Structure-Activity Relationship (SAR) Studies to Elucidate the Role of Conformational Constraint

Enduracididine should be procured for SAR campaigns specifically designed to quantify the contribution of conformational rigidity to antibacterial potency. As established by the ~10-fold potency drop observed with the flexible arginine analogue (Arg10-teixobactin) [1], enduracididine serves as the benchmark 'constrained' residue. A well-designed study comparing a panel of analogues (e.g., Arg, Lys, Orn, and the constrained enduracididine) against a panel of drug-resistant Gram-positive pathogens can precisely map the pharmacophoric requirement for a cyclic guanidine moiety, providing critical design principles for next-generation antimicrobials [2].

Scenario 2: Biocatalytic and Chemoenzymatic Synthesis Platform Development

Given the significant synthetic bottleneck highlighted by low total synthesis yields (e.g., 3.3% for teixobactin) and the lack of commercial availability [1], enduracididine is a high-value target for developing alternative production methods. Research programs focused on enzymatic synthesis should prioritize the MppP, MppQ, and MppR three-enzyme pathway [2]. Procuring L-arginine and the necessary enzymes/genes for heterologous expression enables the establishment of a scalable, in-house production pipeline. This approach directly addresses a critical supply chain vulnerability, transforming a limiting reagent into an accessible research tool.

Scenario 3: Chemical Methodology Development for Complex Cyclic Guanidine Synthesis

For synthetic chemistry groups specializing in complex molecule construction, enduracididine represents a challenging target for advancing methodology. The current state-of-the-art synthesis, a 10-step sequence with a 31% overall yield and >50:1 diastereoselectivity [1], provides a clear benchmark. Procuring enduracididine or its advanced intermediates is essential for developing novel catalytic methods, exploring alternative retrosynthetic strategies (e.g., from glycidol [2]), or preparing isotopically labeled standards for mechanistic and metabolic studies. Success in this area not only yields the valuable amino acid but also generates widely applicable synthetic methods for other cyclic guanidine-containing natural products.

Scenario 4: Validation of Mechanistic Probes and Target Engagement Assays

The unique structure of enduracididine is central to the mechanism of action of teixobactin and related antibiotics, which involves binding to lipid II and lipid III [1]. Therefore, enduracididine is essential for preparing validated chemical probes, such as fluorescent or affinity-tagged analogues, to study target engagement. While simpler analogues like Leu10-teixobactin show identical potency [2], the native enduracididine-containing scaffold remains the gold standard for establishing baseline binding affinities and confirming the native binding mode. Procuring enduracididine allows for the synthesis of the native pharmacophore, ensuring that mechanistic studies are not confounded by the altered binding kinetics of simplified analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enduracididine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.